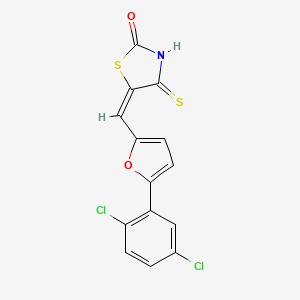
(E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a useful research compound. Its molecular formula is C14H7Cl2NO2S2 and its molecular weight is 356.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer domains. This compound's structure features a furan moiety and a thioxothiazolidinone core, which are known to contribute to various pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process, including the condensation of substituted furan derivatives with thiazolidinone precursors. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro evaluations have shown that this compound is effective against a range of Gram-positive bacteria, including multidrug-resistant strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains were reported to be as low as 2 µg/mL, indicating potent antibacterial activity. This suggests that the compound could be a promising candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 2 |
| Streptococcus pneumoniae | 4 |
| Enterococcus faecalis | 3 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.
- Cell Lines Tested : The biological activity was evaluated on various cancer cell lines, including K562 (human myelogenous leukemia) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 15 |
| MCF-7 | 20 |
These results suggest that this compound may serve as a lead compound for further development in cancer therapy.
The precise mechanism underlying the biological activities of this compound remains under investigation. However, it is hypothesized that the thiazolidinone scaffold plays a crucial role in modulating cellular pathways involved in bacterial resistance and cancer cell proliferation.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell growth.
- Induction of Oxidative Stress : It is suggested that the compound could induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives similar to this compound in clinical settings:
- Study on MRSA Infections : A clinical trial demonstrated that patients treated with thiazolidinone derivatives showed significant improvement in MRSA infection outcomes compared to standard treatments.
- Anticancer Efficacy : In vitro studies reported enhanced apoptosis rates in cancer cells treated with thiazolidinone compounds, suggesting potential for therapeutic use.
Eigenschaften
IUPAC Name |
(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S2/c15-7-1-3-10(16)9(5-7)11-4-2-8(19-11)6-12-13(20)17-14(18)21-12/h1-6H,(H,17,18,20)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNICTTPZJBHHAR-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=S)NC(=O)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/3\C(=S)NC(=O)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














